

Technical Support Center: NCT-501 HCl

Bioavailability Optimization

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Compound of Interest

Compound Name: NCT 501 hydrochloride

Cat. No.: B1191966

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Subject: Troubleshooting & Improving Oral Bioavailability of NCT-501 Hydrochloride Ticket
Type: Advanced Methodological Guidance Target Enzyme: Aldehyde Dehydrogenase 1A1 (ALDH1A1) Chemical Class: Theophylline-based scaffold

Executive Summary

NCT-501 hydrochloride is a potent, selective ALDH1A1 inhibitor.^{[1][2][3][4][5]} While the hydrochloride salt form improves initial aqueous solubility compared to the free base, users frequently report low systemic exposure (AUC) and short half-life (

) following oral administration.

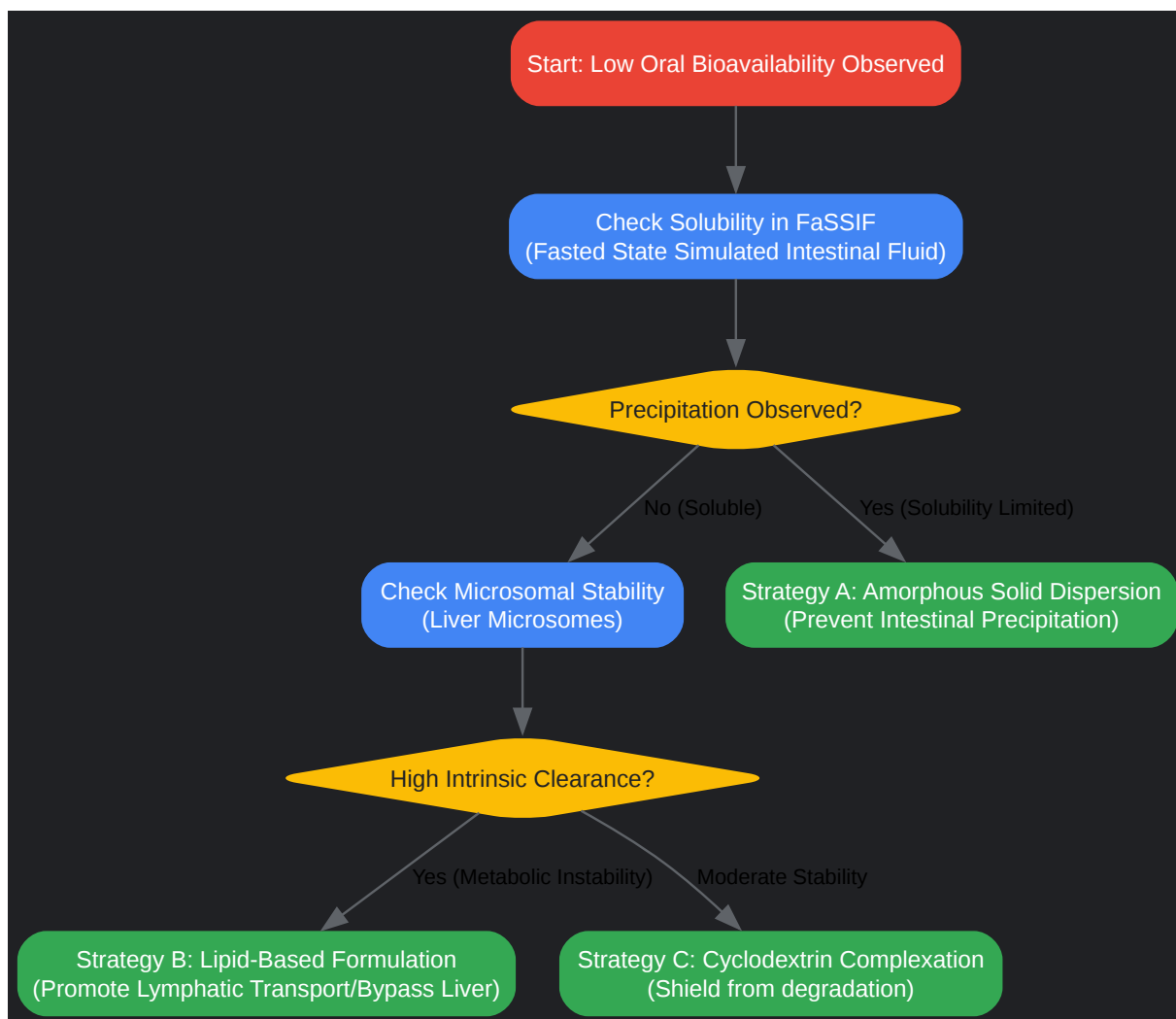
Root Cause Analysis: Current literature and pharmacokinetic (PK) profiling indicate that the primary barrier for NCT-501 is not dissolution rate (it is soluble up to ~45 mg/mL in water), but rather rapid first-pass metabolism in the liver. The theophylline scaffold is susceptible to rapid clearance by hepatic enzymes (likely CYP1A2/CYP2E1) before entering systemic circulation.

Therefore, standard micronization will likely fail. To improve bioavailability, you must transition from simple suspensions to metabolic-protective formulations or lymphatic transport systems.

Module 1: Diagnostic Workflow

Before altering your formulation, confirm the failure mode.

Use this decision logic to identify why your current protocol is failing.



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Figure 1: Diagnostic decision tree for NCT-501. Most users will find themselves in the "High Intrinsic Clearance" path, requiring Strategy B.

Module 2: Formulation Protocols

Protocol A: Lipid-Based Delivery (The "Metabolic Bypass")

Best for: Overcoming high first-pass metabolism. Mechanism: Lipid formulations (SEDDS) stimulate chylomicron formation. Highly lipophilic drugs associated with these lipids are transported via the lymphatic system, bypassing the portal vein and the liver.

Recommended Vehicle Composition:

Component	Function	Concentration (%)
Corn Oil (or Olive Oil)	Lipid Phase (Carrier)	10%
DMSO	Co-solvent (Solubilizer)	10%
PEG 400	Co-solvent (Stability)	40%
Tween-80	Surfactant (Emulsifier)	5%

| Saline (0.9%) | Aqueous Phase | 35% |

Preparation Steps:

- Dissolve NCT-501 HCl completely in DMSO (Stock concentration: ~50 mg/mL).
- Add PEG 400 and vortex for 30 seconds.
- Add Corn Oil and Tween-80; vortex vigorously until a clear/translucent emulsion forms.
- Slowly add Saline while vortexing.
 - Critical Check: If the solution turns milky white (macro-emulsion), it is acceptable for oral gavage but must be used immediately. If precipitates form (solid chunks), the formulation has failed—reduce drug load.

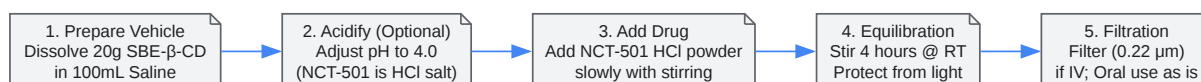
Protocol B: Cyclodextrin Complexation (The "Solubility Shield")

Best for: Improving stability and preventing intestinal precipitation. Mechanism: SBE- β -CD (Sulfobutyl ether beta-cyclodextrin) forms an inclusion complex with the hydrophobic core of NCT-501, protecting it from immediate degradation and keeping it soluble in the neutral pH of the intestine.

Recommended Vehicle:

- 20% (w/v) SBE- β -CD in Saline.

Preparation Workflow:



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Figure 2: Step-by-step preparation of the Cyclodextrin inclusion complex.

Module 3: Troubleshooting & FAQs

Q1: I am using 0.5% CMC-Na (Carboxymethylcellulose) and my AUC is very low. Why?

A: CMC-Na creates a suspension. For NCT-501, which suffers from high hepatic clearance, a suspension is the worst-case scenario. It dissolves slowly, exposing small amounts of the drug to the liver enzymes over a long period, allowing the liver to "scrub" the drug efficiently before it reaches systemic circulation. You need a solution (like Protocol A or B) to saturate the enzymes or bypass them.

Q2: The HCl salt is soluble in water, but precipitates when I add it to PBS. What is happening?

A: This is the "pH-Solubility Profile" trap. NCT-501 HCl is soluble at low pH (stomach). PBS has a pH of 7.4. When the acidic salt hits the neutral buffer, it converts to the free base, which is likely hydrophobic and precipitates.

- Fix: Do not dissolve directly in PBS. Dissolve in DMSO/PEG first (Protocol A) or use Cyclodextrins (Protocol B) to "hide" the hydrophobic core before introducing the aqueous phase.

Q3: Can I use standard "corn oil" from the grocery store?

A: For non-GLP rodent studies, yes, provided it is 100% pure corn oil. However, pharmaceutical-grade oils (e.g., Labrafil or Maisine) are preferred because they have controlled mono-/di-glyceride contents that act as self-emulsifying agents, significantly boosting absorption compared to raw vegetable oils.

Module 4: In Vivo Validation Parameters

When testing your new formulation, ensure you measure the following to prove "Success":

Parameter	Definition	Target Improvement
	Peak Plasma Concentration	> 2-fold increase vs. suspension
	Time to Peak	Should be shorter (faster absorption)
	Total Exposure	Significant increase (indicates metabolic survival)
(%)	Bioavailability	Target > 20% (NCT-501 baseline is likely < 5%)

References

- Discovery of NCT-501: Yang, S. M., et al. (2015).^{[3][6]} Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).^{[3][6][7]} ^{[8][9]} Journal of Medicinal Chemistry, 58(15), 5967–5978.^{[3][6]} ^[3]
 - Key Insight: Establishes the theophylline scaffold and notes limited bioavailability due to liver metabolism.^[7]
- Solubility & Handling: MedChemExpress. (n.d.). NCT-501 Hydrochloride Product Information.
 - Key Insight: Provides solubility data (Water: 45 mg/mL, DMSO: 45 mg/mL)
- Cyclodextrin Formulation: Selleck Chemicals. (n.d.). NCT-501 Formulation Guide.

- Key Insight: Validates the use of SBE- β -CD and PEG/Tween systems for this specific compound.

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